molecular formula C19H23N3O3 B2875634 N-{[1-(morpholin-4-yl)cyclobutyl]methyl}-5-phenyl-1,2-oxazole-3-carboxamide CAS No. 2380168-74-9

N-{[1-(morpholin-4-yl)cyclobutyl]methyl}-5-phenyl-1,2-oxazole-3-carboxamide

Cat. No.: B2875634
CAS No.: 2380168-74-9
M. Wt: 341.411
InChI Key: RPRTZCPKZNFISD-UHFFFAOYSA-N
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Description

N-{[1-(morpholin-4-yl)cyclobutyl]methyl}-5-phenyl-1,2-oxazole-3-carboxamide is a complex organic compound that features a morpholine ring, a cyclobutyl group, and an oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[1-(morpholin-4-yl)cyclobutyl]methyl}-5-phenyl-1,2-oxazole-3-carboxamide typically involves multiple steps, starting from readily available precursors. One common approach involves the formation of the morpholine ring through the reaction of 1,2-amino alcohols with α-haloacid chlorides . The cyclobutyl group can be introduced via cyclization reactions, and the oxazole ring is often synthesized through cyclization of appropriate precursors under acidic or basic conditions .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and the development of greener reaction conditions .

Chemical Reactions Analysis

Types of Reactions

N-{[1-(morpholin-4-yl)cyclobutyl]methyl}-5-phenyl-1,2-oxazole-3-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Substitution reagents: Halides, nucleophiles, electrophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines .

Mechanism of Action

The mechanism of action of N-{[1-(morpholin-4-yl)cyclobutyl]methyl}-5-phenyl-1,2-oxazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Some similar compounds include:

Uniqueness

N-{[1-(morpholin-4-yl)cyclobutyl]methyl}-5-phenyl-1,2-oxazole-3-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields .

Properties

IUPAC Name

N-[(1-morpholin-4-ylcyclobutyl)methyl]-5-phenyl-1,2-oxazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3O3/c23-18(16-13-17(25-21-16)15-5-2-1-3-6-15)20-14-19(7-4-8-19)22-9-11-24-12-10-22/h1-3,5-6,13H,4,7-12,14H2,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPRTZCPKZNFISD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)(CNC(=O)C2=NOC(=C2)C3=CC=CC=C3)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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